molecular formula C19H19N3O2 B2995819 4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile CAS No. 478046-87-6

4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile

Cat. No. B2995819
CAS RN: 478046-87-6
M. Wt: 321.38
InChI Key: JAYBVPXSRIVJNK-UHFFFAOYSA-N
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Description

“4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile” is a chemical compound with the CAS Number: 478046-87-6 . It has a molecular weight of 321.38 and its IUPAC name is 4-[4-(3-methoxybenzoyl)-1-piperazinyl]benzonitrile . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 321.38 .

Scientific Research Applications

Antimicrobial Activity

4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile: has been studied for its potential in combating microbial infections. Research indicates that compounds with the piperazine moiety can exhibit significant antibacterial and antifungal activities . This compound, due to its structural properties, may interact with bacterial enzymes or cell walls, leading to the inhibition of microbial growth.

Enzyme Inhibition

The compound has shown promise in enzyme inhibition, particularly against oxidoreductase enzymes. Molecular docking simulations suggest that the compound can form stable complexes with enzymes, potentially inhibiting their activity through hydrophobic interactions . This application is crucial for developing new therapeutic agents targeting specific metabolic pathways.

Drug Discovery

Piperazine derivatives are of considerable interest in drug discovery due to their structural versatility and bioactivity. 4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile could serve as a scaffold for developing novel drugs with improved pharmacological profiles. Its molecular structure allows for modifications that could lead to the discovery of new therapeutic agents .

Molecular Modeling

This compound is also valuable in molecular modeling studies. Its interactions with various biological targets can be simulated to understand the binding affinities and structure-activity relationships. Such studies are essential for rational drug design and optimizing the bioactivity of potential drug candidates .

Spectroscopic Characterization

In the field of analytical chemistry, 4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile can be used for spectroscopic characterization studies. Its unique spectroscopic properties can help in identifying and quantifying substances in complex mixtures, which is vital for quality control in pharmaceuticals .

Chemical Synthesis

Lastly, this compound plays a role in chemical synthesis. It can act as an intermediate in the synthesis of more complex molecules. Its reactivity with various chemical reagents can be exploited to create a wide range of derivatives with potential applications in different scientific fields .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-[4-(3-methoxybenzoyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-24-18-4-2-3-16(13-18)19(23)22-11-9-21(10-12-22)17-7-5-15(14-20)6-8-17/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYBVPXSRIVJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile

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